2-Ethoxymethyl-benzofuran-5-ol Exhibits a LogP Increase of +0.54 Relative to the Unsubstituted Benzofuran-5-ol Parent Scaffold
The target compound's computed LogP (XLogP3 or equivalent consensus model) is 2.67, compared to 2.14 for the unsubstituted parent benzofuran-5-ol (CAS 13196-10-6) . This +0.54 LogP increment translates to an approximately 3.5-fold greater calculated n-octanol/water partition coefficient, placing the compound closer to the optimal Lipinski range (LogP 1–5) and predicting measurably different behavior in Caco-2 permeability screens, plasma protein binding, and microsomal stability assays. The tPSA also increases from 33.37 Ų (parent) to 42.60 Ų (target), reflecting the additional ether oxygen . No direct head-to-head experimental LogP determination was identified in the retrieved literature.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 (consensus model); tPSA = 42.60 Ų |
| Comparator Or Baseline | Benzofuran-5-ol (CAS 13196-10-6): LogP = 2.14; tPSA = 33.37 Ų |
| Quantified Difference | ΔLogP = +0.54 (25% increase); ΔtPSA = +9.23 Ų |
| Conditions | Computed properties from database consensus models (XLogP3/Molinspiration-type algorithms) |
Why This Matters
A LogP shift of >0.5 units is sufficient to alter cellular permeability class and non-specific binding, making the target compound preferable for cellular assay applications requiring moderate lipophilicity while retaining aqueous solubility.
- [1] 2-(ethoxymethyl)benzofuran-5-ol – CAS 279231-59-3, LogP 2.6749, PSA 42.6. Chemical Researcher One-Stop Service Platform (yybyy.com). View Source
- [2] 1-Benzofuran-5-ol – CAS 13196-10-6, LogP 2.1384, PSA 33.37. Molbase (molbase.cn). View Source
